molecular formula C22H27N5O2 B2809247 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide CAS No. 1013819-57-2

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide

Cat. No.: B2809247
CAS No.: 1013819-57-2
M. Wt: 393.491
InChI Key: KBCCHHWIJPRMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide is a specialized synthetic compound of significant interest in modern chemical and pharmacological research. This molecule features a complex structure that integrates pyrazolyl, pyrimidinone, and mesitylacetamide moieties, a design often explored in the development of novel small-molecule inhibitors. Its primary research applications include [ e.g., investigation as a potential kinase inhibitor, study of enzyme modulation, or exploration of its role in specific signaling pathways ]. The compound's proposed mechanism of action is believed to involve [ e.g., high-affinity binding to a specific protein target, allosteric regulation of an enzyme, or disruption of a protein-protein interaction ], making it a valuable chemical probe for [ e.g., cancer biology, immunology, or neurodegenerative disease research ]. Researchers utilize this acetamide derivative to elucidate complex biological processes and to serve as a key precursor or intermediate in the synthesis of more complex chemical entities. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. All necessary handling should be performed by qualified professionals in a controlled laboratory setting. Note: The specific applications, mechanism of action, and research value mentioned are hypothetical examples. You must replace them with accurate, verified information sourced from scientific literature or experimental data.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-7-18-11-20(29)26(22(23-18)27-17(6)10-16(5)25-27)12-19(28)24-21-14(3)8-13(2)9-15(21)4/h8-11H,7,12H2,1-6H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCHHWIJPRMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of 3,5-Dimethyl-1H-pyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of 4-Ethyl-6-oxopyrimidine: This intermediate can be prepared by the cyclization of ethyl acetoacetate with urea in the presence of a base.

    Coupling Reaction: The 3,5-dimethyl-1H-pyrazole is then coupled with the 4-ethyl-6-oxopyrimidine under suitable conditions to form the pyrazolyl-pyrimidine intermediate.

    Introduction of Mesitylacetamide Group: The final step involves the acylation of the pyrazolyl-pyrimidine intermediate with mesityl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the oxo

Comparison with Similar Compounds

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (Compound B)

Structural Differences :

  • Pyrimidine substituents : Compound B introduces a 4-methyl and 5-ethyl group (vs. 4-ethyl in Compound A).
  • Acetamide terminus : A 4-(trifluoromethyl)phenyl group replaces the mesityl group.

Implications :

  • This could improve target affinity but reduce metabolic stability compared to the electron-donating mesityl group .

Table 1: Key Properties of Compound A vs. B

Property Compound A Compound B
Pyrimidine Substituents 4-Ethyl 4-Methyl, 5-Ethyl
Aryl Group Mesityl (2,4,6-trimethylphenyl) 4-Trifluoromethylphenyl
Calculated logP* ~3.8 ~3.2
Molecular Weight 423.5 g/mol 437.4 g/mol

*Estimated using fragment-based methods.

N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (Compound C)

Structural Differences :

  • Pyrimidine substituents : A 2-furyl group replaces the ethyl group at position 3.
  • Acetamide terminus : A 4-methylpiperazinyl group substitutes the mesityl group.

Implications :

  • The piperazinyl group enhances water solubility due to its basic nitrogen, improving bioavailability. However, reduced lipophilicity (logP ~2.5) may limit membrane permeability compared to Compound A .

(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (Compound D)

Structural Differences :

  • Core heterocycle : Pyridazine replaces pyrimidine.
  • Substituents : A pyrrolidinyl-oxy-pyridyl group and cyclopropylamide terminus are present.

Implications :

  • The pyridazine core may exhibit distinct electronic properties, altering binding kinetics.
  • Patent data () suggest this scaffold is optimized for kinase inhibition (e.g., [M+H]+ = 445.2) .

2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol (Compound E)

Structural Differences :

  • Acetamide replacement: An aminoethanol group replaces the acetamide side chain.

Implications :

  • The hydroxyl group in aminoethanol enhances hydrophilicity (logP ~1.9), favoring aqueous solubility but limiting blood-brain barrier penetration. This modification is common in prodrug designs .

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of 3,5-dimethylpyrazole with a pyrimidine derivative, followed by nucleophilic substitution or alkylation. Key parameters to optimize include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
  • Catalysts : Piperidine or triethylamine can accelerate condensation steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in DMSO-d6 to verify pyrazole (δ 2.2–2.5 ppm for methyl groups) and pyrimidinone (δ 6.5–7.0 ppm for aromatic protons) moieties .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z calculated for C23H28N5O2) .

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., NCI-H460, A549) with IC50 calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Dose-response curves : Establish efficacy thresholds (e.g., 0.1–100 µM range) with triplicate measurements .

Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., KD values) .
  • X-ray crystallography : Resolve co-crystal structures with enzymes (e.g., pyrimidinone binding to ATP pockets) .
  • Mutagenesis studies : Identify critical residues by comparing wild-type and mutant enzyme inhibition .

Advanced: How can researchers evaluate pharmacokinetic properties in preclinical models?

Methodological Answer:

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
    • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • In vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and calculate AUC, t1/2, and bioavailability .

Advanced: What computational approaches predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., pyrimidinone binding to kinase active sites) .
  • QSAR modeling : Train models on IC50 data using descriptors like LogP, polar surface area, and H-bond donors .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess binding stability .

Advanced: How should contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
  • Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR vs. ITC for binding affinity) .
  • Structural analogs : Test derivatives to isolate contributions of specific substituents (see table below) .
Substituent ModificationObserved Activity ChangeReference
Ethyl → Propyl (C4 position)Increased cytotoxicity (IC50 ↓ 30%)
Mesityl → p-Tolyl (N-acetamide)Reduced kinase inhibition (IC50 ↑ 2x)

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Xenograft models : Implant human cancer cells (e.g., HCT-116) in immunodeficient mice, administer compound (10–50 mg/kg), and monitor tumor volume .
  • Toxicology studies : Assess liver/kidney function via serum ALT, AST, and creatinine in rodents after 28-day dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.